molecular formula C20H21N3O3S B2547426 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921806-23-7

4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2547426
CAS No.: 921806-23-7
M. Wt: 383.47
InChI Key: UAYISBHYSZZTKM-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core linked to a benzenesulfonamide group via an ethyl chain. The ethyl substituent on the benzene ring may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

4-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-16-8-10-18(11-9-16)27(25,26)21-14-15-23-20(24)13-12-19(22-23)17-6-4-3-5-7-17/h3-13,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYISBHYSZZTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyridazinone Ring: : The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids. For instance, 3-phenylpyridazin-6-one can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

  • Alkylation: : The next step involves the alkylation of the pyridazinone ring. This can be achieved by reacting the pyridazinone with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

  • Sulfonamide Formation: : The final step is the formation of the sulfonamide linkage. This involves the reaction of the alkylated pyridazinone with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group or the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid like aluminum chloride for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and modifications of the pyridazinone ring can lead to compounds with diverse biological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its structural features allow for the design of materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The pyridazinone moiety may interact with different molecular targets, such as kinases or other enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with several sulfonamide-pyridazine derivatives synthesized in recent studies. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Sulfonamide-Pyridazine Derivatives
Compound Name Core Structure Substituents/R-Groups Key Functional Attributes Synthesis Method (Reference)
4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide Benzenesulfonamide + pyridazinone Ethyl (C₂H₅) on benzene; phenyl on pyridazine Potential enzyme inhibition Likely alkylation of precursor
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzenesulfonamide + pyridazinone Benzyloxy (OCH₂C₆H₅) at position 3 Enhanced solubility; antimicrobial Alkylation of 3-hydroxy precursor
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Benzenesulfonamide + pyridazinone Methanesulfonate (SO₃CH₃) at position 3 Improved metabolic stability Sulfonation of 3-hydroxy precursor
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide + oxazole Methyl (CH₃) on benzene; oxazole Antimicrobial activity Sulfamoyl coupling

Key Observations:

  • Methanesulfonate in 7a introduces a polar group, enhancing solubility but possibly reducing CNS penetration .
  • Heterocyclic Diversity: Replacement of pyridazinone with oxazole (as in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) shifts biological activity toward antimicrobial applications, highlighting the role of heterocycles in target specificity .

Functional and Pharmacological Implications

While pharmacological data for the target compound are absent, extrapolation from analogs suggests:

  • Enzyme Inhibition: Pyridazinone derivatives often target phosphodiesterases (PDEs) or cyclooxygenases (COX) due to structural mimicry of purine/pyrimidine bases .
  • Metabolic Stability : Deuterated analogs (e.g., Udenafil-d7 in ) demonstrate that subtle modifications (e.g., ethyl → deuterated ethyl) can enhance metabolic half-life, a strategy applicable to the target compound .

Biological Activity

4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S. The structure features a sulfonamide group, which is often associated with antibacterial activity, and a pyridazinone core that may contribute to various biological effects.

PropertyValue
Molecular FormulaC21H24N4O3SC_{21}H_{24}N_{4}O_{3}S
Molecular Weight404.50 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The sulfonamide moiety may inhibit the activity of certain enzymes involved in bacterial biosynthesis, while the pyridazinone core could modulate pathways related to inflammation or cancer cell proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as competitive inhibitors for enzymes such as dihydropteroate synthase.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
  • Antioxidant Activity : Pyridazinone derivatives have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of sulfonamide derivatives. For example:

  • A study showed that pyridazinone derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

Pyridazinone derivatives have also been investigated for their anticancer properties:

  • In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Anti-inflammatory Effects

Research indicates that similar compounds may possess anti-inflammatory properties:

  • In animal models, pyridazinones have been shown to reduce inflammation markers, indicating their potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of pyridazinone derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus.
  • Cancer Cell Line Studies : Research on a related compound indicated that it inhibited proliferation in breast cancer cell lines through apoptosis induction mechanisms.
  • Inflammation Models : Experimental models showed that certain pyridazinones reduced edema and inflammatory cytokines in induced inflammation, highlighting their therapeutic potential in inflammatory conditions.

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